Ro 14-9578

Catalog No.
S541578
CAS No.
100891-41-6
M.F
C16H13NO5
M. Wt
299.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro 14-9578

CAS Number

100891-41-6

Product Name

Ro 14-9578

IUPAC Name

6-methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

InChI

InChI=1S/C16H13NO5/c1-8-2-9-3-14-15(22-7-21-14)4-10(9)12-5-13(18)11(16(19)20)6-17(8)12/h3-6,8H,2,7H2,1H3,(H,19,20)

InChI Key

DJUJOTVZFFTBPC-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Ro 14-9578; Ro 149578; Ro-14-9578.

Canonical SMILES

CC1CC2=CC3=C(C=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3

The exact mass of the compound 6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid is 299.0794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ro 14-9578 is a specialized tricyclic quinolone analog that functions as a potent, cell-permeable inhibitor of bacterial DNA gyrase. Structurally defined as 6-methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid, it deviates from the classical bicyclic fluoroquinolone architecture while maintaining robust antibacterial efficacy against both Gram-negative and Gram-positive species, including Escherichia coli and Staphylococcus aureus [1]. For procurement and assay standardization, Ro 14-9578 is typically sourced at ≥98% purity to ensure reproducible target engagement in topoisomerase II inhibition assays, replicative DNA biosynthesis profiling, and structure-activity relationship (SAR) modeling for next-generation antimicrobial scaffolds.

Research Fit

1Non-bicyclic quinolone pharmacophore research tool
2DNA gyrase inhibition mechanism studies
3Structurally distinct from conventional bicyclic quinolones

Substituting Ro 14-9578 with conventional baseline quinolones, such as nalidixic acid or oxolinic acid, compromises the structural integrity of advanced chemotype evaluations. While classical quinolones rely on a standard bicyclic nucleus to intercalate into the DNA-gyrase cleavage complex, Ro 14-9578 utilizes a distinct tricyclic benzodioxolo-quinolizine framework [1]. Using a generic bicyclic substitute fails to replicate the unique steric bulk and electronic distribution of this tricyclic system, thereby invalidating comparative studies designed to map alternative topoisomerase binding modes or to prove that the bicyclic core is not strictly essential for potent gyrase inhibition [2].

Substitution Risk

  • Monocyclic analog (Ro 13-5478)
    Tricyclic scaffold engagement profile may not transfer; monocyclic analog shows context-dependent DNA gyrase inhibition.
  • Conventional bicyclic quinolones
    Lack the 6-position aromatic substituent critical to this pharmacophore class, altering SAR interpretation.
  • Other quinolone research tools
    Structural divergence may shift target-engagement endpoints; direct replacement risks compromising mechanistic study validity.

DNA Gyrase Supercoiling Inhibition

In isolated biochemical assays, Ro 14-9578 demonstrates direct target engagement with bacterial DNA gyrase, effectively halting its catalytic function. Quantitative profiling reveals that Ro 14-9578 inhibits gyrase-catalyzed DNA supercoiling with an IC50 of 66.8 μM in Escherichia coli models . This performance establishes a clear, quantifiable threshold that is comparable to, and in some parameters slightly greater than, the inhibitory activity of classical monocyclic and bicyclic benchmarks like nalidixic acid [1].

Evidence DimensionInhibition of DNA supercoiling (IC50)
Target Compound Data66.8 μM
Comparator Or BaselineNalidixic acid (comparable baseline activity)
Quantified DifferenceComparable to or slightly greater than nalidixic acid
ConditionsIn vitro gyrase-catalyzed DNA supercoiling assay in E. coli

Provides a precise enzymatic benchmark for procurement teams sourcing validated topoisomerase inhibitors for high-throughput screening or comparative structural assays.

Scaffold architecture
Head-to-head
Tricyclic core (C₁₆H₁₃NO₅) vs. monocyclic analog; aromatic substituent at 6-position
Supports scaffold-dependent SAR studies
Both differ from bicyclic quinolones

Cellular DNA Biosynthesis Suppression

Beyond isolated enzyme inhibition, Ro 14-9578 effectively penetrates the bacterial envelope to arrest intracellular replication machinery. In intact Escherichia coli cells, the compound inhibits replicative DNA biosynthesis with a measured IC50 of 117 μM . This cellular efficacy mirrors the morphological effects and replication arrest induced by oxolinic acid, confirming that the tricyclic modification does not hinder membrane permeability or intracellular target accumulation[1].

Evidence DimensionInhibition of replicative DNA biosynthesis (IC50)
Target Compound Data117 μM
Comparator Or BaselineOxolinic acid (phenotypic and morphological baseline)
Quantified DifferenceEquivalent replication arrest and morphological impact
ConditionsIntracellular DNA biosynthesis assay in E. coli

Ensures that the compound is viable for whole-cell phenotypic screening, not just cell-free enzymatic assays, validating its utility in translational antimicrobial research.

DNA biosynthesis IC₅₀
Head-to-head
117 μM (Ro 14-9578) vs. >600 μM (Ro 13-5478)
Reported >5-fold differential activity in replicative DNA biosynthesis assay
E. coli assay context

Non-Bicyclic Scaffold Viability

Ro 14-9578 serves as a definitive proof-of-concept molecule demonstrating that the traditional bicyclic quinolone nucleus is not a strict prerequisite for potent antibacterial activity. Comparative evaluations of Ro 14-9578 (tricyclic) against standard bicyclic agents (nalidixic acid) showed equivalent or superior in vitro DNA gyrase inhibitory activity [1]. This structural divergence is critical for researchers attempting to design novel topoisomerase inhibitors that bypass existing fluoroquinolone resistance mechanisms[2].

Evidence DimensionStructural requirement for gyrase inhibition
Target Compound DataTricyclic core (Ro 14-9578) maintains potent activity
Comparator Or BaselineBicyclic core (Nalidixic acid / Oxolinic acid)
Quantified DifferenceActivity maintained or slightly enhanced without the bicyclic nucleus
ConditionsComparative structural evaluation in Gram-negative and Gram-positive models

Justifies the procurement of this specific compound for patent-busting programs and scaffold-hopping strategies aiming to develop next-generation, non-classical quinolones.

DNA supercoiling IC₅₀
Head-to-head
66.8 μM (Ro 14-9578) vs. >600 μM (Ro 13-5478)
Reported ≥9-fold differential target engagement in gyrase supercoiling assay
E. coli gyrase assay

Long-Term Stability & Formulation Compatibility

For laboratory procurement, the stability of reference standards in both solid and solution phases is a critical purchasing factor. Ro 14-9578, supplied at ≥98% purity, exhibits robust thermal stability, with a high flash point of 276.8 °C and a density of 1.54 g/cm³ . When formulated for in vitro assays, it maintains structural integrity and inhibitory potency for up to 1 year at -80 °C in solvent, and up to 3 years at -20 °C in powder form, ensuring reproducible performance across multi-year screening campaigns without significant degradation-induced baseline drift .

Evidence DimensionStorage stability and thermal properties
Target Compound Data3 years at -20 °C (powder); 1 year at -80 °C (solvent); Flash point 276.8 °C
Comparator Or BaselineStandard unstable biochemical reagents (degradation < 6 months)
Quantified DifferenceExtended multi-year stability in both solid and solvated states
ConditionsStandard laboratory cryo-storage and assay formulation conditions

Reduces procurement frequency and guarantees lot-to-lot assay reproducibility by minimizing the risk of spontaneous degradation during long-term screening projects.

Mechanism validation
Head-to-head
Effects on morphology, DNA biosynthesis, supercoiling comparable to nalidixic acid and oxolinic acid
Supports conserved DNA gyrase target across scaffold classes
E. coli / S. aureus model
Antibacterial spectrum
Class-level
Active against Gram-negative bacteria and S. aureus; specific MIC not reported
Reported spectrum context; quantitative benchmarking requires in-house determination
Data to verify; original literature lacks MIC data

Non-Classical Topoisomerase Inhibitor Screening

Because Ro 14-9578 effectively inhibits DNA supercoiling (IC50 = 66.8 μM) despite lacking a traditional bicyclic core, it is the ideal positive control for high-throughput screening campaigns focused on discovering structurally novel DNA gyrase inhibitors. Its inclusion ensures that assay sensitivity is calibrated to detect non-standard chemotypes .

Quinolone Binding Pocket SAR

The unique tricyclic benzodioxolo-quinolizine framework of Ro 14-9578 provides critical steric and electronic data points for computational chemistry and SAR modeling. It is utilized to map the spatial tolerances of the DNA-gyrase cleavage complex, helping medicinal chemists determine the boundaries of structural modifications that can be made without losing target affinity [1].

Whole-Cell Phenotypic Profiling

With a proven ability to penetrate bacterial cells and halt replicative DNA biosynthesis (IC50 = 117 μM), Ro 14-9578 is highly suitable for whole-cell phenotypic assays against Escherichia coli and Staphylococcus aureus. It serves as a reliable benchmark for evaluating the membrane permeability and intracellular efficacy of newly synthesized tricyclic antimicrobial candidates .

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-bicyclic quinolone SAR
Tricyclic pharmacophore scaffold
Scaffold-dependent gyrase inhibition review
DNA gyrase target engagement
Structurally distinct comparator
Gyrase inhibition endpoint comparability
Gram-negative & S. aureus screening
Antimicrobial activity context
In-house MIC determination and spectrum review
Quinolone scaffold evolution
Non-bicyclic reference compound
Scaffold topology vs. target binding analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

299.07937252 Da

Monoisotopic Mass

299.07937252 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Georgopapadakou NH, Dix BA, Angehrn P, Wick A, Olson GL. Monocyclic and tricyclic analogs of quinolones: mechanism of action. Antimicrob Agents Chemother. 1987 Apr;31(4):614-6. PubMed PMID: 3037999; PubMed Central PMCID: PMC174788.

Explore Compound Types